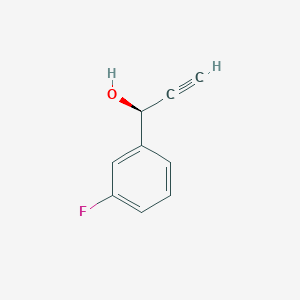
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
Mécanisme D'action
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
Effets Biochimiques Et Physiologiques
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is also relatively easy to use and can be applied to a wide range of proteins. However, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
Orientations Futures
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in live cell imaging could provide new insights into protein function and localization. Overall, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
Applications De Recherche Scientifique
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
Propriétés
Numéro CAS |
179249-18-4 |
|---|---|
Nom du produit |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
Formule moléculaire |
C9H7FO |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
Clé InChI |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
SMILES isomérique |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
SMILES canonique |
C#CC(C1=CC(=CC=C1)F)O |
Synonymes |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



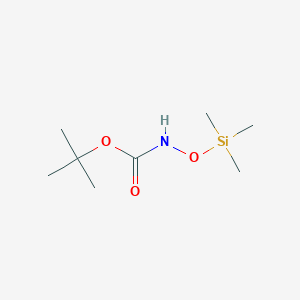
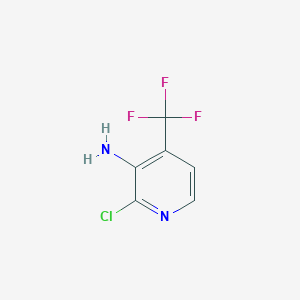
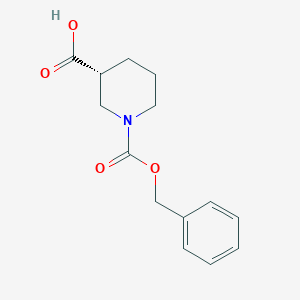
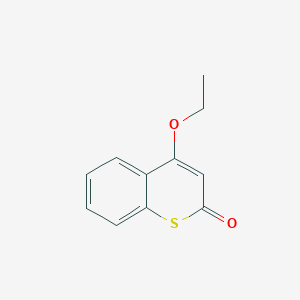
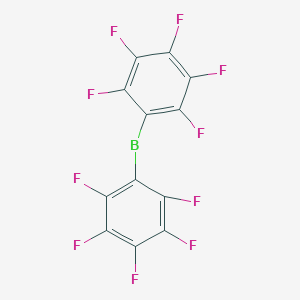
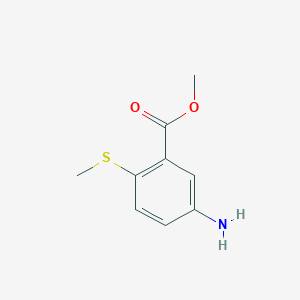
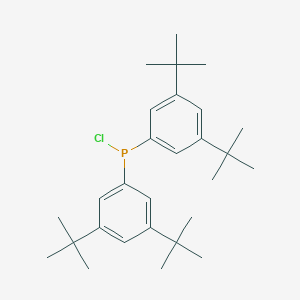
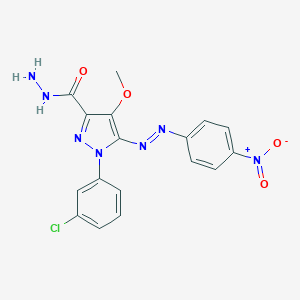
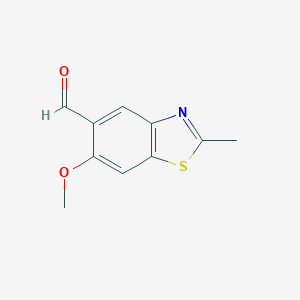
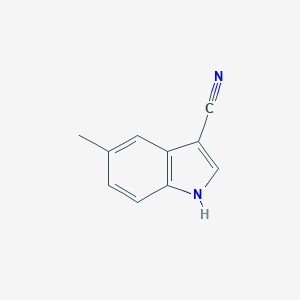
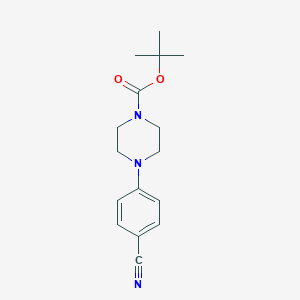
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)